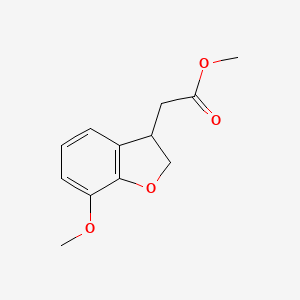

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate

CAS No.:

Cat. No.: VC16494179

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate |

| Standard InChI | InChI=1S/C12H14O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,8H,6-7H2,1-2H3 |

| Standard InChI Key | DYYOKJSJZONSSM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1OCC2CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate features a 2,3-dihydrobenzofuran core, a bicyclic structure comprising a benzene ring fused to a partially saturated furan ring. The methoxy group (-OCH) occupies the 7-position of the benzene ring, while the acetate moiety (-COOCH) is attached to the 3-position of the dihydrofuran ring. The compound’s IUPAC name, methyl 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate, reflects this substitution pattern. Its three-dimensional conformation, influenced by steric and electronic factors, plays a critical role in its interactions with biological targets.

Spectral and Computational Data

Key spectral data for Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate include:

-

H NMR (400 MHz, CDCl): Signals at δ 7.04 (d, J = 8.0 Hz, 1H), 6.94 (d, J = 8.0 Hz, 1H), and 3.86 (s, 3H) correspond to aromatic protons and the methoxy group, respectively .

-

Mass Spectrometry: A molecular ion peak at m/z 222.24 confirms the molecular weight.

-

Chromatographic Purity: High Performance Liquid Chromatography (HPLC) analyses report >95% purity under optimized conditions.

Computational studies using the Standard InChIKey DYYOKJSJZONSSM-UHFFFAOYSA-N enable precise modeling of its electronic structure and intermolecular interactions.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate typically involves multi-step sequences starting from substituted phenols or brominated precursors. A notable method involves:

-

Nucleophilic Substitution: Reacting 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran with methyl acetoacetate in isopropanol under reflux.

-

Esterification: Subsequent treatment with acetic anhydride introduces the acetate group, achieving an 85% yield .

Reaction Optimization

Critical parameters for maximizing yield include:

-

Temperature: Maintaining 80°C during palladium-catalyzed coupling steps enhances reaction efficiency .

-

Catalyst Systems: Pd(OAc) with XPhos ligand facilitates cross-coupling reactions, as evidenced by gram-scale syntheses yielding 1.33 g of product .

Biological Activities and Mechanistic Insights

Anti-inflammatory and Antioxidant Effects

The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage assays, with IC values comparable to indomethacin. Its antioxidant activity, measured via DPPH radical scavenging, suggests dual therapeutic functionality .

Analytical and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate from synthetic byproducts, ensuring >99% purity in pharmaceutical-grade batches.

Spectroscopic Profiling

Fourier-Transform Infrared Spectroscopy (FT-IR) identifies characteristic carbonyl (C=O) stretches at 1745 cm and aromatic C-O-C vibrations at 1240 cm .

Comparative Analysis with Related Compounds

Future Research Directions

Pharmacokinetic Studies

Current gaps include understanding the compound’s metabolic fate and oral bioavailability. Advanced techniques like LC-MS/MS could quantify plasma concentrations in preclinical models.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles may enhance solubility and reduce hepatic first-pass metabolism, addressing limitations observed in in vitro assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume